molecular formula C15H16O4 B1247975 Scabequinone

Scabequinone

Cat. No. B1247975
M. Wt: 260.28 g/mol
InChI Key: SXLMNABKMWMBRO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scabequinone is a natural product found in Cyperus distans with data available.

Scientific Research Applications

Inhibitory Activity in Seed Germination and Seedling Growth

Scabequinone, identified in the rhizomes of Cyperus distans, has been found to exhibit inhibitory effects on seed germination and seedling growth. In a study by Vilhena et al. (2014), scabequinone displayed significant inhibitory activity on the seed germination and radicle growth of certain species, demonstrating its potential as a natural herbicide or growth regulator in agricultural settings (Vilhena et al., 2014).

Role as an Antifeedant in Plants

Morimoto et al. (1999) identified scabequinone as one of the antifeedants in the basal stem of Cyperus nipponicus and C. distans. This suggests its role in chemical defense mechanisms of these plants against herbivores. The presence of scabequinone contributes to the natural protective strategies of plants, making it a compound of interest for studying plant-herbivore interactions (Morimoto et al., 1999).

Potential Therapeutic Applications

While not directly about scabequinone, related studies on similar compounds provide insights into potential therapeutic applications. For instance, Nok (2002) found that an extract from Mitracarpus scaber, containing a compound structurally similar to scabequinone, showed in vitro and in vivo activity against Trypanosoma congolense, suggesting potential antiparasitic applications for similar quinone compounds (Nok, 2002). Additionally, the study of anthraquinones, a class to which scabequinone belongs, has shown their utility in various therapeutic areas, including anti-inflammatory and antimicrobial applications, as discussed by Malik and Müller (2016) (Malik & Müller, 2016).

properties

Product Name

Scabequinone

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(6R)-3-methyl-6-propan-2-yl-6,7-dihydro-5H-furo[3,2-g]chromene-4,9-dione

InChI

InChI=1S/C15H16O4/c1-7(2)9-4-10-12(16)11-8(3)5-18-15(11)13(17)14(10)19-6-9/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1

InChI Key

SXLMNABKMWMBRO-VIFPVBQESA-N

Isomeric SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)OC[C@H](C3)C(C)C

SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C

Canonical SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C

synonyms

scabequinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scabequinone
Reactant of Route 2
Scabequinone
Reactant of Route 3
Scabequinone
Reactant of Route 4
Scabequinone
Reactant of Route 5
Scabequinone
Reactant of Route 6
Scabequinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.